molecular formula C16H12O B14120135 3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one

3-(3-Methylphenyl)-1-phenylprop-2-yn-1-one

Cat. No.: B14120135
M. Wt: 220.26 g/mol
InChI Key: ALTRZUSSIRXHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a phenyl group and a 3-methylphenyl group attached to a prop-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 3-methylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    1-(3-Methylphenyl)-2-phenylprop-2-yn-1-one: Similar structure but with a different substitution pattern.

    1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one: Similar structure with a methyl group at the para position.

    1-(3,4-Dimethylphenyl)-3-phenylprop-2-yn-1-one: Contains an additional methyl group on the phenyl ring.

Uniqueness: 1-(3-Methylphenyl)-3-phenylprop-2-yn-1-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the 3-methyl group can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

3-(3-methylphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H12O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,1H3

InChI Key

ALTRZUSSIRXHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.